Tosyl-D-valine
CAS No.: 68005-71-0
Cat. No.: VC20766868
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 68005-71-0 |
---|---|
Molecular Formula | C12H17NO4S |
Molecular Weight | 271.33 g/mol |
IUPAC Name | (2R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid |
Standard InChI | InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m1/s1 |
Standard InChI Key | ZYFUNXTYNIYYJI-LLVKDONJSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C(C)C)C(=O)O |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O |
Synthesis and Applications
Tosyl-D-valine can be synthesized from D-valine through a tosylation reaction, where a tosyl group is introduced to the amino group of valine. This modification enhances the compound's reactivity and solubility, making it useful in various chemical reactions.
Applications in Peptide Synthesis
Tosyl-D-valine is often utilized in peptide synthesis due to its ability to form stable bonds with other amino acids. Its use facilitates the creation of more complex peptide structures that can have significant biological activity.
Role in Chiral Resolution
The compound plays a crucial role in the chiral resolution of amino acids, allowing for the separation of enantiomers, which is essential in pharmaceutical applications where specific stereochemistry is necessary for efficacy.
Research Findings
Recent studies have explored the utility of Tosyl-D-valine in various biochemical contexts:
Enantiomeric Separation Techniques
Research indicates that Tosyl-D-valine derivatives can be effectively separated using chiral chromatography techniques, enhancing the purity of D-valine samples in pharmaceutical preparations .
Biological Activity
Tosyl-D-valine has been studied for its potential biological activities, particularly in relation to its effects on metabolic pathways. It has been observed that modifications to valine can influence cellular responses, which may have implications for developing therapeutic agents .
Comparative Analysis of Valine Derivatives
The following table summarizes key properties and applications of various valine derivatives, including Tosyl-D-valine:
Compound | Molecular Formula | Molecular Weight | Application |
---|---|---|---|
Tosyl-D-valine | C₁₂H₁₇NO₄S | 271.33 g/mol | Peptide synthesis, chiral resolution |
D-Valine | C₅H₁₁NO₂ | 117.15 g/mol | Protein synthesis |
L-Valine | C₅H₁₁NO₂ | 117.15 g/mol | Protein synthesis |
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